PTC-028 Demonstrates 17-Fold Superior Potency Versus PTC-209 in Multiple Myeloma Cell Viability Assays
In a direct comparative study using human multiple myeloma cell lines (HMCLs), PTC-028 exhibited significantly greater antiproliferative activity compared to the first-generation BMI-1 inhibitor PTC-209 [1]. The median IC50 for PTC-028 was 39 nM, compared to 680 nM for PTC-209, representing a 17.4-fold increase in potency (P < 0.05) [1]. This activity persisted in proteasome inhibitor-resistant HMCLs and in the presence of bone marrow stromal cells, conditions that often confer therapeutic resistance [1].
| Evidence Dimension | Cell Viability / Antiproliferative Activity |
|---|---|
| Target Compound Data | Median IC50: 39 nM (range: 11-102 nM) |
| Comparator Or Baseline | PTC-209: Median IC50 680 nM |
| Quantified Difference | 17.4-fold higher potency; P < 0.05 |
| Conditions | Human multiple myeloma cell lines (HMCLs); viability assay |
Why This Matters
For researchers conducting BMI-1 inhibition studies in multiple myeloma, PTC-028 achieves effective target engagement at substantially lower concentrations than PTC-209, reducing off-target risks and compound consumption per experiment.
- [1] Bolomsky A, Schreder M, Hübl W, Zojer N, Hildebrandt G, Ludwig H, Caers J, Hose D, Podar K. Preclinical Evaluation of the First in Class BMI1 Inhibitor PTC-028 Confirms Potent Efficacy to Target BMI1-Addiction in Multiple Myeloma. Blood. 2017;130(Suppl 1):1804. View Source
